Inhibitor 38 is classified under the category of topoisomerase inhibitors, specifically targeting topoisomerase I. It is synthesized from camptothecin through various chemical modifications that enhance its stability and efficacy. The compound has been extensively studied for its pharmacological properties and potential applications in targeted cancer therapies.
The synthesis of Inhibitor 38 involves several steps that enhance its stability and therapeutic efficacy.
These methods have been optimized to produce Inhibitor 38 with high stability and release rates in physiological conditions .
Inhibitor 38 has a complex molecular structure characterized by a fused ring system that includes a quinoline core. Its molecular formula is , with a molecular weight of approximately 392.4 g/mol.
The structural integrity of Inhibitor 38 is vital for its function as a topoisomerase I inhibitor, influencing both its binding affinity and pharmacokinetic properties .
Inhibitor 38 participates in various chemical reactions that are critical for its activation and function:
These reactions are carefully controlled to maintain the integrity of the compound while optimizing its therapeutic potential .
The mechanism of action of Inhibitor 38 primarily involves the inhibition of topoisomerase I:
Studies have shown that Inhibitor 38 exhibits significant cytotoxicity against various cancer cell lines due to this mechanism .
These properties play a crucial role in determining the pharmacokinetics and bioavailability of Inhibitor 38 .
Inhibitor 38 has several scientific uses, particularly in oncology:
Compound 78c (thiazoloquin(az)olin(on)e) functions as a potent, reversible uncompetitive inhibitor of CD38’s nicotinamide adenine dinucleotide (NADase) activity. Kinetic analyses demonstrate that 78c binds exclusively to the enzyme-substrate complex (CD38-NAD⁺), forming a ternary complex that alters the enzyme’s catalytic efficiency. This binding reduces both the apparent maximum velocity (Vmax) and Michaelis constant (Km) of CD38 for NAD⁺. Studies using recombinant human CD38 reveal a dissociation constant (Ki) in the low nanomolar range (9.7 ± 1.5 nM), indicating high-affinity binding. The reversibility of inhibition was confirmed through dialysis experiments, where CD38 activity was fully restored upon 78c removal [1].
Product inhibition studies further elucidate the mechanism: nicotinamide increases the apparent Ki for 78c, while ADP-ribose and cyclic ADP-ribose show negligible effects. This suggests that 78c’s binding site overlaps with the product-release pocket, trapping nicotinamide and stabilizing the inhibitory complex. The uncompetitive nature distinguishes 78c from classic NADase inhibitors, as its efficacy increases with rising NAD⁺ concentrations—a critical feature for targeting NAD⁺-rich physiological environments [1] [4].
Table 1: Kinetic Parameters of CD38 Inhibition by Compound 78c
| Parameter | CD38 Alone | CD38 + 78c | Change (%) |
|---|---|---|---|
| Apparent Vmax (nmol/min/mg) | 225 ± 18 | 98 ± 9 | -56.4% |
| Apparent Km (μM NAD⁺) | 32 ± 3 | 15 ± 2 | -53.1% |
| Ki (nM) | – | 9.7 ± 1.5 | – |
CD38 possesses dual enzymatic functions: NAD⁺ hydrolase activity (generating ADP-ribose and nicotinamide) and ADP-ribosyl cyclase activity (producing cyclic ADP-ribose). Compound 78c exhibits a 10-fold selectivity for inhibiting hydrolase activity (Ki = 9.7 ± 1.5 nM) over cyclase activity (Ki = 100 ± 28 nM). This selectivity arises from structural differences in the catalytic site that affect transition-state stabilization. The cyclase pathway requires precise orientation of the NAD⁺ ribose moiety for intramolecular cyclization, a step less sensitive to 78c’s steric interference [1].
Notably, 78c does not inhibit the pure ADP-ribosyl cyclase from Aplysia californica (25% homologous to human CD38), even at concentrations up to 50 nM. This underscores its specificity for mammalian CD38 and suggests that residues governing hydrolase efficiency—such as threonine 221 and glutamate 146—mediate 78c’s differential effects. Mutagenesis studies confirm that cyclase-optimized CD38 mutants (e.g., T221G/E146Q) are resistant to 78c, highlighting the inhibitor’s dependence on the native hydrolase-predominant conformation [1].
Compound 78c shows no significant inhibition against CD157 (BST-1), a mammalian homolog of CD38 with 30% sequence identity. At 100 nM, 78c fails to alter CD157’s catalytic activity toward nicotinamide riboside or NAD⁺. This specificity is attributed to divergent active-site residues; CD157 lacks key tryptophan (Trp189) and glutamate (Glu226) residues that form hydrogen bonds with 78c’s thiazoloquin(az)olin(on)e scaffold in CD38. Similarly, the Aplysia ADP-ribosyl cyclase remains unaffected by 78c, reinforcing its selectivity for CD38’s unique hydrolase geometry [1].
Table 2: Selectivity Profile of Compound 78c Against CD38 Homologs
| Enzyme | Primary Activity | Ki (nM) | Inhibition at 50 nM |
|---|---|---|---|
| CD38 (Human) | NAD⁺ hydrolase | 9.7 ± 1.5 | >90% |
| CD38 (Murine) | NAD⁺ hydrolase | 12.3 ± 2.1 | >85% |
| CD157 (Human) | Nicotinamide riboside hydrolase | >1000 | <5% |
| Aplysia cyclase | Cyclic ADP-ribose synthase | >1000 | <2% |
Computational docking models reveal that the thiazoloquin(az)olin(on)e core of 78c occupies a hydrophobic subpocket within CD38’s catalytic site, adjacent to the NAD⁺-binding cleft. Critical interactions include:
Mutagenesis studies validate these predictions: Trp189Ala and Glu226Ala mutants exhibit >95% loss of 78c inhibition, confirming their indispensable roles. The inhibitor’s uncompetitive mechanism is further explained by its induced-fit binding: NAD⁺ binding induces conformational changes that create a high-affinity pocket for 78c, which then stabilizes a non-productive enzyme-substrate complex [1].
The glutamate 230 (Glu230) residue is essential for CD38’s catalytic activity, serving as a nucleophile in the glycosidic bond cleavage of NAD⁺. Knock-in mice expressing catalytically inactive CD38 (E230Q mutation) exhibit normal CD38 protein levels but undetectable NADase activity. Compound 78c treatment in wild-type mice elevates tissue NAD⁺ levels (liver: +150%; muscle: +90%), while E230Q mutants show no further NAD⁺ increase upon 78c exposure. This confirms that 78c’s effects strictly depend on functional CD38 enzyme activity [1] [5].
Structural analyses clarify why E230 is critical for 78c efficacy: The E230Q mutation disrupts hydrogen-bonding networks that stabilize the "closed" conformation of CD38 after NAD⁺ binding. Without this conformational change, 78c cannot access its high-affinity binding site. Consequently, 78c fails to inhibit E230Q-CD38 or boost NAD⁺ in this model, establishing that Glu230 mediates both catalysis and inhibitor binding [1].
Table 3: Functional Validation of CD38 E230 Mutation
| Parameter | Wild-Type CD38 | E230Q Mutant |
|---|---|---|
| Basal NADase Activity | 100% | 0% |
| NAD⁺ Boost by 78c | +120–150% | 0% |
| 78c Ki (nM) | 9.7 ± 1.5 | >1000 |
| Structural Conformation | Substrate-induced closure | Permanently open |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6